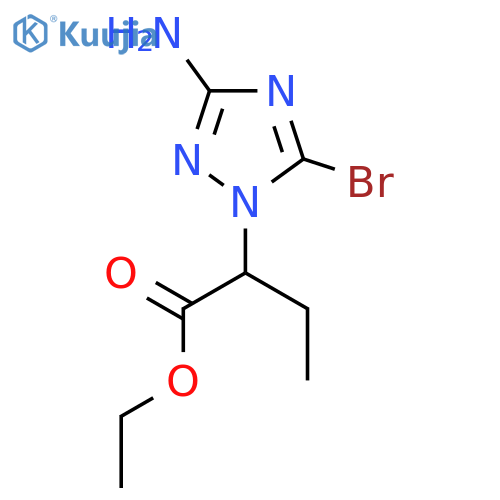Cas no 2137690-91-4 (ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate)

2137690-91-4 structure
商品名:ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate 化学的及び物理的性質
名前と識別子
-
- ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate
- EN300-1105450
- 2137690-91-4
-
- インチ: 1S/C8H13BrN4O2/c1-3-5(6(14)15-4-2)13-7(9)11-8(10)12-13/h5H,3-4H2,1-2H3,(H2,10,12)
- InChIKey: HZEWUVUBLOJFQK-UHFFFAOYSA-N
- ほほえんだ: BrC1=NC(N)=NN1C(C(=O)OCC)CC
計算された属性
- せいみつぶんしりょう: 276.02219g/mol
- どういたいしつりょう: 276.02219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 5
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 83Ų
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1105450-0.25g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 0.25g |
$1209.0 | 2023-10-27 | |
| Enamine | EN300-1105450-1.0g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 1g |
$1315.0 | 2023-06-10 | ||
| Enamine | EN300-1105450-10.0g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 10g |
$5652.0 | 2023-06-10 | ||
| Enamine | EN300-1105450-5.0g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 5g |
$3812.0 | 2023-06-10 | ||
| Enamine | EN300-1105450-0.1g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 0.1g |
$1157.0 | 2023-10-27 | |
| Enamine | EN300-1105450-0.5g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 0.5g |
$1262.0 | 2023-10-27 | |
| Enamine | EN300-1105450-10g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 10g |
$5652.0 | 2023-10-27 | |
| Enamine | EN300-1105450-1g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 1g |
$1315.0 | 2023-10-27 | |
| Enamine | EN300-1105450-0.05g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 0.05g |
$1104.0 | 2023-10-27 | |
| Enamine | EN300-1105450-2.5g |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate |
2137690-91-4 | 95% | 2.5g |
$2576.0 | 2023-10-27 |
ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate 関連文献
-
Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
2137690-91-4 (ethyl 2-(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)butanoate) 関連製品
- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)
推奨される供給者
Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
